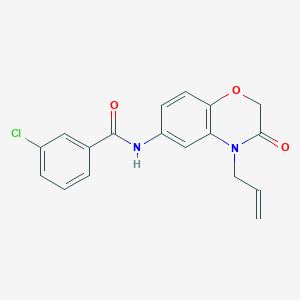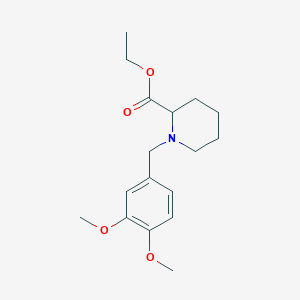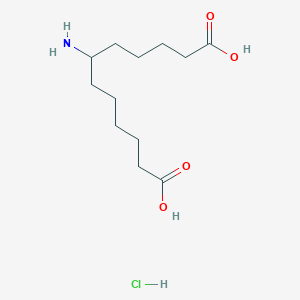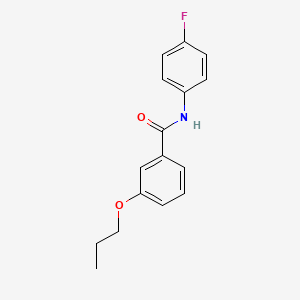
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate
Übersicht
Beschreibung
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate (CPIC) is a chemical compound that has been widely studied for its potential therapeutic applications. CPIC belongs to the class of compounds known as imidothiocarbamates, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to exhibit anti-cancer activity, particularly against breast and lung cancer cells. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been studied for its anti-viral properties, and has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Wirkmechanismus
The exact mechanism of action of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to inhibit the activity of several kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which are involved in cell signaling pathways. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in response to lipopolysaccharide (LPS) stimulation. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has also been shown to inhibit the proliferation of cancer cells, and induce apoptosis in these cells. In vivo studies have demonstrated that 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate can reduce inflammation in animal models of arthritis and multiple sclerosis, and inhibit tumor growth in animal models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is that it has been shown to possess a wide range of biological activities, which makes it a promising candidate for the development of new therapeutics. 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is also relatively easy to synthesize, and can be obtained in high yields with good purity. However, one limitation of 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate has not been extensively studied in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate. One area of research is to further elucidate its mechanism of action, in order to optimize its therapeutic potential. Another area of research is to study its safety and efficacy in clinical trials, in order to determine its potential as a therapeutic agent for the treatment of inflammatory diseases and cancer. In addition, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate derivatives could be synthesized and tested for their biological activities, in order to identify compounds with improved efficacy and safety profiles. Finally, 1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate could be studied for its potential as a lead compound for the development of new drugs targeting COX-2, PKC, and MAPK signaling pathways.
Eigenschaften
IUPAC Name |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-phenylcarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-11-5-4-8-13(9-11)21-15(22)10-14(16(21)23)24-17(19)20-12-6-2-1-3-7-12/h1-9,14H,10H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLWEXUHMQAQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-phenylimidothiocarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(2-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4884350.png)
![N'-[(4-chloro-3-nitrophenyl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B4884353.png)

![N-[1-(4-chlorophenyl)ethyl]benzamide](/img/structure/B4884363.png)
![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4884375.png)

![methyl 2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B4884392.png)
![1,3-bis[4-(1-naphthylamino)phenoxy]-2-propanol](/img/structure/B4884400.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4884404.png)
![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)

![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]acetamide](/img/structure/B4884446.png)